N-{2-[(4-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide
Overview
Description
N-{2-[(4-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a fluorobenzyl group, which can enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the benzothiazole core.
Attachment of Dimethoxybenzamide: The final step involves the coupling of the benzothiazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are crucial for the biological activity of the compound.
Pathways Involved: The compound may inhibit or activate specific signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-methoxybenzamide
- Bis(2-ethylhexyl) terephthalate
Uniqueness
N-{2-[(4-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide stands out due to its unique combination of a benzothiazole core and a fluorobenzyl group, which can enhance its biological activity and chemical stability compared to similar compounds .
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-3,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S2/c1-28-19-10-5-15(11-20(19)29-2)22(27)25-17-8-9-18-21(12-17)31-23(26-18)30-13-14-3-6-16(24)7-4-14/h3-12H,13H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGPPGHNEPAVEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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